Cannabinoid CB1 Receptor Binding Affinity: 1-Acetyl-5-aminoindole as a Moderate-Affinity Reference Compound
1-Acetyl-5-aminoindole demonstrates quantifiable affinity for the rat cannabinoid CB1 receptor with an IC₅₀ of 8.00 × 10³ nM (8.0 μM) in competitive radioligand displacement assays using 0.5 nM [³H](aminoalkyl)indole as the tracer [1]. This moderate micromolar affinity positions the compound as a useful reference or control in cannabinoid ligand screening, occupying a distinct affinity range from high-potency aminoalkylindoles such as JWH 200 (IC₅₀ = 7.8–42 nM) .
| Evidence Dimension | Cannabinoid CB1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 8.00 × 10³ nM (8.0 μM) |
| Comparator Or Baseline | JWH 200 (aminoalkylindole cannabinoid agonist): IC₅₀ = 7.8–42 nM |
| Quantified Difference | Approximately 190- to 1,025-fold lower affinity than high-potency aminoalkylindoles |
| Conditions | 0.5 nM [³H](aminoalkyl)indole binding displacement in rat cerebellum membranes [1] |
Why This Matters
This quantifiable affinity enables use as a moderate-binding reference compound in CB1 receptor assays, providing a defined baseline for structure-activity relationship (SAR) studies where the N1-acetyl substitution can be systematically varied.
- [1] BindingDB. BDBM50229938 (CHEMBL ID not specified): Affinity Data for Cannabinoid Receptor 1/2 (Rat). Entry ID: 50048879, DOI: 10.7270/Q2SF2ZDZ. View Source
